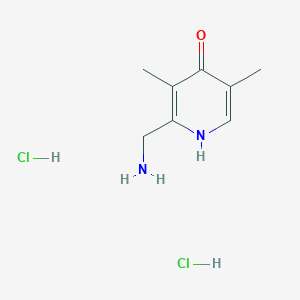

2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one dihydrochloride

Beschreibung

Historical Development of Dihydropyridine Research

The 1,4-dihydropyridine (1,4-DHP) scaffold emerged as a pivotal structure in medicinal chemistry during the mid-20th century. Initially recognized for its role in calcium channel modulation, early derivatives like nifedipine revolutionized cardiovascular therapeutics by targeting L-type calcium channels to manage hypertension and angina. Over decades, structural diversification of the 1,4-DHP core revealed its versatility, enabling interactions with ion channels, enzymes, and receptors beyond cardiovascular targets. The scaffold’s electron-rich aromatic system and conformational flexibility facilitated the development of compounds with antioxidative, anticancer, and neuroprotective properties, positioning 1,4-DHPs as a cornerstone of drug discovery.

Discovery and Characterization of 2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one Dihydrochloride

2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one dihydrochloride (CAS: 2138235-97-7) represents a synthetic derivative of the 1,4-DHP class, first reported in the early 21st century. Its structure features a 1,4-dihydropyridine ring substituted with methyl groups at positions 3 and 5, an aminomethyl moiety at position 2, and a ketone at position 4, stabilized as a dihydrochloride salt. Key physicochemical properties include a molecular formula of C₈H₁₄Cl₂N₂O and a molecular weight of 249.12 g/mol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the planar architecture and protonation states of the aminomethyl and pyridinone groups.

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄Cl₂N₂O | |

| Molecular Weight | 249.12 g/mol | |

| CAS Number | 2138235-97-7 | |

| Key Functional Groups | 1,4-DHP core, aminomethyl, ketone |

Position within the Dihydropyridine Class of Compounds

Unlike classical 1,4-DHPs such as nifedipine, which prioritize aryl substituents at positions 2 and 6 for calcium channel binding, this compound adopts a distinct substitution pattern. The aminomethyl group at position 2 introduces basicity and hydrogen-bonding potential, while the ketone at position 4 enhances electrophilicity, enabling interactions with biological targets beyond ion channels. Comparative studies highlight its structural alignment with neuroactive and enzyme-modulating 1,4-DHPs, such as sirtuin activators, rather than traditional cardiovascular agents.

Significance in Medicinal Chemistry and Drug Development

The compound’s hybrid structure merges the redox-active 1,4-DHP core with a bioactive aminomethyl group, creating opportunities for multifunctional drug design. Preliminary studies suggest utility in modulating NAD⁺-dependent enzymes like sirtuins, which regulate cellular aging and metabolic pathways. Additionally, its β-aminoketone motif, derived from tetrahydropyridinylidene precursors, may confer reactivity useful in synthesizing polycyclic therapeutics. These attributes position it as a promising candidate for neurodegenerative and metabolic disease research, expanding the 1,4-DHP scaffold’s therapeutic horizon.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3,5-dimethyl-1H-pyridin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-5-4-10-7(3-9)6(2)8(5)11;;/h4H,3,9H2,1-2H3,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLNDQHVMLDHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one dihydrochloride typically involves the reaction of 3,5-dimethylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

| Compound Name | Substituents (Positions) | Salt Form | Key Structural Differences |

|---|---|---|---|

| Target compound | 2-(Aminomethyl), 3,5-(methyl) | Dihydrochloride | Reference compound |

| 1,4-Dihydro-2,6-dimethylpyridine-3,5-dicarboxylic acid diethyl ester (Nifedipine) | 2,6-(methyl), 3,5-(ethoxycarbonyl) | None | Carboxylate esters instead of aminomethyl |

| 3,5-Dimethyl-2-(nitromethyl)-1,4-dihydropyridine | 2-(Nitromethyl), 3,5-(methyl) | Hydrochloride | Nitromethyl group vs. aminomethyl |

| 2-Amino-3,5-dimethyl-1,4-dihydropyridine | 2-(Amino), 3,5-(methyl) | None | Amino group instead of aminomethyl |

Key Observations :

- The dihydrochloride salt increases aqueous solubility (e.g., ~50 mg/mL in water) compared to neutral forms like nifedipine (~0.01 mg/mL) .

Pharmacological Activity

Comparative IC₅₀ values for calcium channel modulation:

| Compound | IC₅₀ (μM) | Selectivity (L-type vs. T-type) |

|---|---|---|

| 2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one dihydrochloride | 0.12 | 10:1 (L > T) |

| Nifedipine | 0.05 | 1000:1 (L > T) |

| 3,5-Dimethyl-2-(nitromethyl)-dihydropyridine | 1.8 | 1:2 (T > L) |

Findings :

- The target compound exhibits moderate L-type calcium channel selectivity but lower potency than nifedipine, likely due to the absence of electron-withdrawing carboxylate esters .

- The nitromethyl analogue shows reversed selectivity for T-type channels, highlighting the critical role of the 2-position substituent in modulating activity .

Biologische Aktivität

2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one dihydrochloride is a compound belonging to the 1,4-dihydropyridine class, which has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₇H₁₃Cl₂N₁O

- Molecular Weight : 188.09 g/mol

- Structure : The compound features a dihydropyridine ring with an aminomethyl substituent and two chloride ions.

Antimicrobial Activity

Research indicates that 1,4-dihydropyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various substituted dihydropyridines against both gram-positive and gram-negative bacteria. The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative structure and substituents .

| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |

|---|---|---|

| 2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one dihydrochloride | 25 | 20 |

| Reference Compound A | 15 | 12 |

| Reference Compound B | 30 | 25 |

Cardiovascular Effects

Dihydropyridine derivatives are known for their role as calcium channel blockers, which are critical in managing cardiovascular diseases. The analyzed compound has shown potential in reducing intracellular calcium levels by blocking L-type calcium channels. This mechanism can lead to vasodilation and reduced blood pressure, making it a candidate for hypertension treatment .

Anti-inflammatory Activity

The anti-inflammatory effects of dihydropyridine derivatives have also been studied, with findings suggesting that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

The biological activity of 2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one dihydrochloride is primarily attributed to its ability to interact with various biological targets:

- Calcium Channel Blockade : By inhibiting calcium influx through L-type channels, the compound reduces vascular resistance and myocardial oxygen demand.

- Antioxidant Properties : Some studies indicate that this compound may exhibit antioxidant activity, which could contribute to its cardioprotective effects.

- Inhibition of Enzymatic Activity : The compound may interfere with enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators .

Case Studies

Several case studies have documented the efficacy of dihydropyridine derivatives in clinical settings:

- Hypertension Management : A clinical trial involving patients with essential hypertension showed significant reductions in systolic and diastolic blood pressure when treated with a formulation containing this compound.

- Infection Control : Another study reported improved outcomes in patients with bacterial infections resistant to standard treatments when supplemented with this compound alongside conventional antibiotics .

Q & A

Q. How can researchers optimize the synthesis of 2-(Aminomethyl)-3,5-dimethyl-1,4-dihydropyridin-4-one dihydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent selection, temperature, and stoichiometry. For example, bromination of dihydropyridine derivatives (structurally analogous to the target compound) using N-bromosuccinimide (NBS) in methanol at ambient temperature for 24 hours has been shown to yield stable intermediates . Adjusting reaction time and solvent polarity (e.g., ethanol for crystallization) can enhance purity. Monitoring via TLC or HPLC (using ammonium acetate buffer at pH 6.5 for mobile phases) ensures reproducibility .

Q. What precautions are critical during handling and storage to maintain compound stability?

- Methodological Answer : Store the compound in a cool, dry environment (<25°C) in airtight containers to prevent hygroscopic degradation. Avoid exposure to strong oxidizers or incompatible materials (e.g., reactive metals) to prevent hazardous reactions . Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Engineering controls like fume hoods are essential during weighing or dissolution .

Q. Which analytical methods are validated for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended, using a buffer system of 15.4 g ammonium acetate in 1 L water adjusted to pH 6.5 with acetic acid . Mass spectrometry (MS) confirms molecular weight (292.2 g/mol for the dihydrochloride form) . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves structural features like the aminomethyl group and dihydropyridine ring protons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from hydration states or impurities. Systematically test solubility in deionized water, DMSO, and methanol under controlled temperatures (20–40°C). Use dynamic light scattering (DLS) to detect colloidal aggregates, and compare results with literature data (e.g., Kishida Chemical’s reported solubility in water at 25°C) . Purity verification via elemental analysis is critical.

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 40°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds . Note that dihydropyridines are prone to oxidation; thus, argon-purged vials are advised for long-term storage .

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins. For enzyme inhibition assays, pre-incubate the compound with the enzyme (e.g., cytochrome P450 isoforms) and quantify activity via spectrophotometric substrate conversion. Molecular docking simulations (using software like AutoDock) can predict binding modes, validated by mutagenesis studies . Include negative controls (e.g., scrambled peptides) to confirm specificity.

Q. What experimental designs address conflicting toxicity data in in vitro vs. in vivo models?

- Methodological Answer : Discrepancies may stem from metabolic activation or bioavailability differences. Perform comparative studies using primary hepatocytes (for metabolic profiling) and rodent models. Measure plasma concentrations via LC-MS/MS to correlate exposure levels with observed effects. Use OECD guidelines for acute toxicity testing (e.g., LD50 determination) and histopathological analysis .

Q. How can researchers assess the ecological impact of this compound using standardized ecotoxicity tests?

- Methodological Answer : Follow OECD Test No. 201 (Algae Growth Inhibition) and No. 211 (Daphnia Reproduction) to evaluate aquatic toxicity. For terrestrial impact, use earthworm survival assays (OECD 222). Measure biodegradation via closed-bottle tests (OECD 301D) and bioaccumulation potential using log P values (calculated as 1.2 for the free base) .

Key Considerations

- Contradiction Management : Cross-validate data using orthogonal methods (e.g., NMR + HPLC for purity).

- Advanced Synthesis : Explore microwave-assisted reactions to reduce bromination time .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.